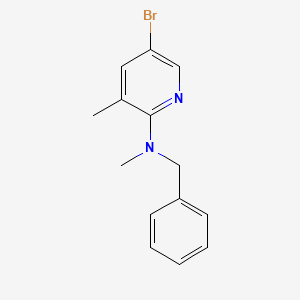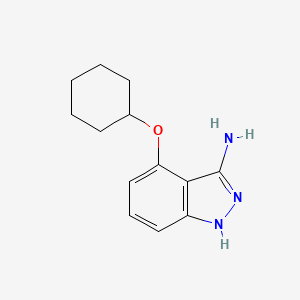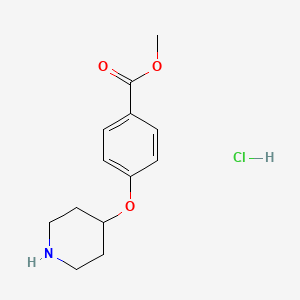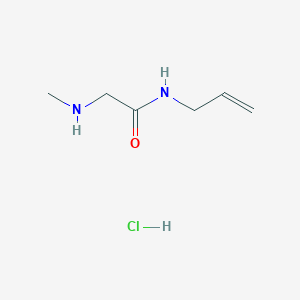
N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine
Übersicht
Beschreibung
N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine is a chemical compound with the molecular formula C14H15BrN2 and a molecular weight of 291.19 g/mol . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridinamine core, which is substituted at the 5-position with a bromine atom and at the N-position with a benzyl group . The molecule also contains two methyl groups attached to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 291.19 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine: has been studied for its potential as a corrosion inhibitor. Quantum mechanical calculations using PM3 and DFT methods suggest that derivatives of this compound could firmly adsorb onto carbon steel surfaces, offering excellent corrosion inhibition performance . This application is particularly significant in protecting metals from degradation, which is crucial in maintaining the integrity of structures and machinery.
Anticancer Activity
Derivatives of This compound have shown promise as novel anticancer agents. Research indicates that these compounds can target tumor cells, with some derivatives demonstrating significant inhibitory activity against breast (MCF-7) and lung (A-549) cancer cell lines . The development of these molecules could contribute to expanding the therapeutic arsenal against cancer.
Molecular Modeling Insights
The compound’s structure has been used to gain insights into molecular modeling. By connecting the This compound scaffold through a hydrazone linker to various moieties, researchers can explore the anticancer activity and VEGFR-2 inhibitory activity, providing valuable information for the design of new anticancer drugs .
Quantum Chemical Studies
The compound’s derivatives have been subjected to quantum chemical studies to assess their efficiency as corrosion inhibitors. These studies involve computational chemistry to screen compounds for desired properties, which is a faster approach compared to experimental methods .
In Vitro Studies
This compound: and its derivatives are suitable for in vitro studies to evaluate their biological activities. Such studies are essential for understanding the compound’s interactions at the cellular or tissue level before proceeding to in vivo experiments.
Computational Chemistry for Corrosion Inhibition
The use of computational chemistry has become a common practice in studying the structure and behavior of corrosion inhibitorsThis compound derivatives have been investigated using this method, which allows for a mathematically quantified and computerized form of chemical intuition and experience .
Safety and Hazards
Zukünftige Richtungen
Pyridinium salts, which are structurally similar to N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine, have been highlighted for their synthetic routes, reactivity, and importance in various applications, including as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . This suggests potential future directions for the study and application of this compound.
Relevant Papers Several papers related to this compound and similar compounds have been retrieved . These papers cover a range of topics, including the synthesis, structure, properties, and applications of these compounds. Further analysis of these papers could provide more detailed information on this compound.
Eigenschaften
IUPAC Name |
N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-11-8-13(15)9-16-14(11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSOCGUXKGBVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)

![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)
![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)
![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)
![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)
![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)